molecular formula C10H9ClN2O B1336219 3-Benzyl-5-(chloromethyl)-1,2,4-oxadiazole CAS No. 51802-77-8

3-Benzyl-5-(chloromethyl)-1,2,4-oxadiazole

Cat. No. B1336219
Key on ui cas rn: 51802-77-8
M. Wt: 208.64 g/mol
InChI Key: RUERNNLQCZMFKW-UHFFFAOYSA-N
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Patent
US03956498

Procedure details

A solution of 40 g. (0.27 mole) of crude phenylacetamide oxime in 200 ml. of dry toluene is treated with 45.9 g. (0.27 mole) of chloroacetic anhydride in 100 ml. of toluene. The resultant mixture is then refluxed and the water formed is removed by means of a Dean Stark trap. The mixture is refluxed for 3-4 hours after which it is cooled and extracted once with 150 ml. of water and four times with 100 ml. of a saturated sodium bicarbonate solution. The toluene solution is then dried over magnesium sulfate and the solvent is removed in vacuo. Upon distillation of the residue, 3-benzyl-5-chloromethyl-1,2,4-oxadiazole, 19.8 g. having a b.p. of 100-108 (0.04 mm) is obtained.
Quantity
0.27 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.27 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][C:8](=[N:10][OH:11])[NH2:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C1(C)C=CC=CC=1.[Cl:19][CH2:20][C:21](OC(=O)CCl)=O>O>[CH2:7]([C:8]1[N:9]=[C:21]([CH2:20][Cl:19])[O:11][N:10]=1)[C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
0.27 mol
Type
reactant
Smiles
C1(=CC=CC=C1)CC(N)=NO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
0.27 mol
Type
reactant
Smiles
ClCC(=O)OC(CCl)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Five
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is removed by means of a Dean Stark trap
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is refluxed for 3-4 hours after which it
Duration
3.5 (± 0.5) h
TEMPERATURE
Type
TEMPERATURE
Details
is cooled
EXTRACTION
Type
EXTRACTION
Details
extracted once with 150 ml
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The toluene solution is then dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent is removed in vacuo
DISTILLATION
Type
DISTILLATION
Details
Upon distillation of the residue, 3-benzyl-5-chloromethyl-1,2,4-oxadiazole, 19.8 g
CUSTOM
Type
CUSTOM
Details
of 100-108 (0.04 mm) is obtained

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)C1=NOC(=N1)CCl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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